
2-(Methylamino)cyclohexanone hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)cyclohexanone hydrochloride typically involves a multi-step process. One efficient method starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide to form 1-(2-chlorophenyl)-cyclohexene. This intermediate is then oxidized using potassium permanganate to yield a hydroxy ketone. The hydroxy ketone undergoes imination with methylamine, followed by a rearrangement at elevated temperatures to produce ketamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of safer and more environmentally friendly reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)cyclohexanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The intermediate 1-(2-chlorophenyl)-cyclohexene is oxidized to a hydroxy ketone using potassium permanganate.
Imination: The hydroxy ketone reacts with methylamine to form an imine.
Rearrangement: The imine undergoes thermal rearrangement to yield the final product.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as the oxidizing agent.
Imination: Methylamine is used for the imination step.
Rearrangement: Elevated temperatures facilitate the rearrangement of the imine.
Major Products
The major product of these reactions is this compound, with intermediates such as 1-(2-chlorophenyl)-cyclohexene and hydroxy ketone formed along the way .
Scientific Research Applications
2-(Methylamino)cyclohexanone hydrochloride has a wide range of scientific research applications:
Mechanism of Action
2-(Methylamino)cyclohexanone hydrochloride primarily acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It also interacts with opioid receptors, monoaminergic receptors, muscarinic receptors, and voltage-sensitive calcium ion channels. Unlike other general anesthetics, it does not interact with gamma-aminobutyric acid (GABA) receptors .
Comparison with Similar Compounds
Similar Compounds
Phencyclidine (PCP): Both compounds are dissociative anesthetics, but 2-(Methylamino)cyclohexanone hydrochloride has a safer profile and fewer hallucinogenic effects
Methoxetamine (MXE): A derivative of ketamine with similar anesthetic properties but different pharmacokinetics.
N-ethyl-norketamine (N-EK): Another derivative with similar effects but lower potency.
Uniqueness
This compound is unique due to its rapid onset and short duration of action, making it suitable for various medical applications. Its ability to provide anesthesia without significantly affecting respiratory function is a notable advantage .
Properties
IUPAC Name |
2-(methylamino)cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-8-6-4-2-3-5-7(6)9;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVOXXOULSAUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


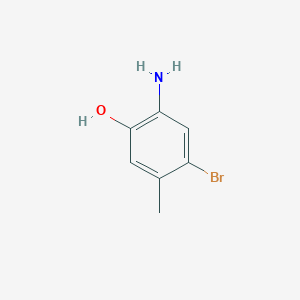
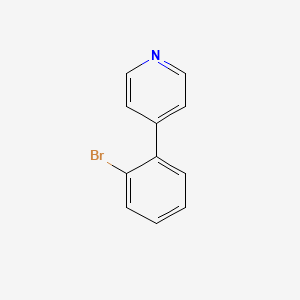
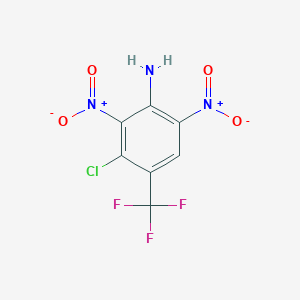
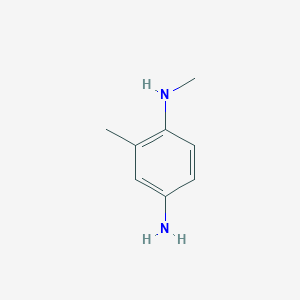
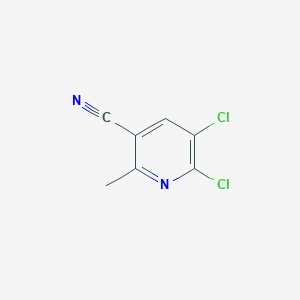
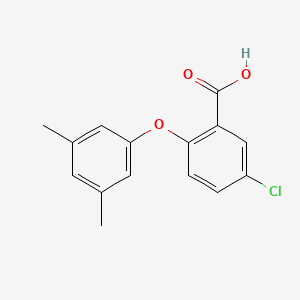

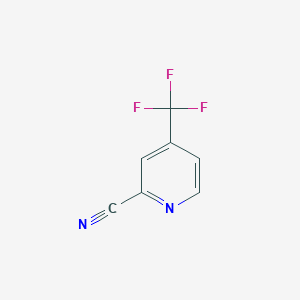

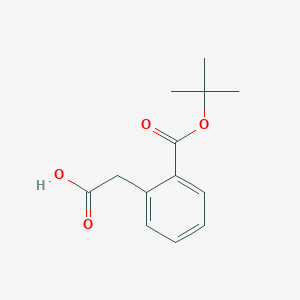

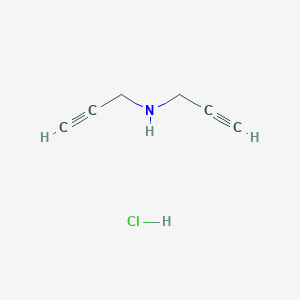
![Benzo[d]oxazole-2-carbohydrazide](/img/structure/B1357808.png)

